3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one
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Overview
Description
3-(2-methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one is a C-nitro compound.
Scientific Research Applications
Chemical Reactivity and Synthesis
The chemical reactivity of related dihydropyrimidine compounds has been extensively studied. For example, compounds like 5-ethoxycarbonyl-1,6-dimethyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(lH)-one were prepared using the Biginelli condensation method. This method allows for the synthesis of various N-3 substituted dihydropyrimidines, providing insights into the reactivity of positions in similar compounds (Namazi, Mirzaei, & Azamat, 2001).
Antimicrobial and Anti-Inflammatory Properties
Dihydropyrimidinone derivatives, including compounds structurally similar to 3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one, have shown promising antimicrobial and anti-inflammatory activities. For instance, specific pyrimidinothiazolidinones were synthesized and found to exhibit moderate anti-inflammatory activity and significant antibacterial and antifungal properties (Lingappa et al., 2010). Similarly, new dihydropyrimidine derivatives synthesized have demonstrated good antibacterial activity against various bacteria and potent antifungal activity (Al-Juboori, 2020).
Antidiabetic Screening
Compounds related to 3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one have been evaluated for antidiabetic activity. A study involving N-substituted dihydropyrimidine derivatives showed potential in vitro antidiabetic activity through α-amylase inhibition assays (Lalpara et al., 2021).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of related 1,4-dihydropyrimidine derivatives provide valuable insights into their potential applications. For example, the structure of a calcium channel antagonist, nimodipine, a compound with a similar structure, was analyzed to understand the relationship between structure and activity (Wang, Herbette, & Rhodes, 1989).
Catalytic Synthesis
The catalytic synthesis of related dihydropyrimidin-2(1H)-ones has been achieved using strong acidic ion-exchange membranes, highlighting an efficient method for synthesizing these compounds (Shi Ting-ting, 2004).
Structural Insights as Enzyme Inhibitors
Certain dihydropyrimidine derivatives have been structurally characterized as potential dihydrofolate reductase inhibitors, providing a basis for their potential use in therapeutic applications (Al-Wahaibi et al., 2021).
properties
Product Name |
3-(2-Methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one |
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Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-24-16-8-3-2-7-15(16)19-10-9-14(18-17(19)21)12-5-4-6-13(11-12)20(22)23/h2-9,11H,10H2,1H3,(H,18,21) |
InChI Key |
JIAGZNMPGSZKSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC=C(NC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
39.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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